N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-5-2-4-13(10-14)16-11-15(20-24-16)17(22)19-6-3-8-21-9-7-18-12-21/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSRIYULTYUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition Methodology
The isoxazole ring is synthesized via a nitrile oxide-alkyne cycloaddition. Ethyl 2-chloro-2-(hydroxymino)acetate reacts with 3-methoxyphenylacetylene in anhydrous acetonitrile under basic conditions (NaHCO₃) to yield ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate.
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Reactants: Ethyl 2-chloro-2-(hydroxymino)acetate (2 equiv), 3-methoxyphenylacetylene (1 equiv), NaHCO₃ (2 equiv)
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Solvent: Anhydrous acetonitrile (20 mL/mmol)
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Conditions: Stirred at room temperature for 72 hours
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Workup: Evaporation under reduced pressure, purification via flash chromatography (hexane/EtOAc gradient)
Crossed Condensation and Cyclization
Alternatively, the isoxazole is formed via condensation of diethyl oxalate with 3’-methoxyacetophenone, followed by cyclization using hydroxylamine.
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Condensation:
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3’-Methoxyacetophenone reacts with diethyl oxalate in ethanol/Et₂O with sodium ethoxide.
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Intermediate: α-Ketoester (isolated via acidification and filtration).
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Cyclization:
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH.
Conditions:
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Base: 2 M NaOH (2 equiv)
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Solvent: THF/MeOH (3:1)
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Temperature: 60°C, 4 hours
Formation of the Imidazolylpropyl Amide Moiety
Amide Coupling Strategies
The carboxylic acid is coupled with 3-(1H-imidazol-1-yl)propan-1-amine using carbodiimide-based reagents (e.g., EDCl, HOBt) or T3P®.
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Reagents: Isoxazole-3-carboxylic acid (1 equiv), 3-(1H-imidazol-1-yl)propan-1-amine (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)
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Solvent: Anhydrous DMF or CH₂Cl₂
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Conditions: 0°C → room temperature, 12–24 hours
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Purification: Column chromatography (CH₂Cl₂/MeOH/NH₃)
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Yield: 65–75%
Optimization of Reaction Conditions
Solvent and Catalyst Effects
Temperature and Time
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Cycloaddition: Prolonged reaction times (72 hours) at room temperature maximize yields.
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Hydrolysis: Elevated temperatures (60°C) accelerate ester hydrolysis without decomposition.
Characterization and Analytical Data
Spectral Validation
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cycloaddition | 88 | >95 |
| Hydrolysis | 92 | >98 |
| Amide Coupling | 72 | >97 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
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Reduction: : Reduction reactions can target the imidazole ring or the isoxazole ring, potentially leading to the formation of saturated derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the imidazole ring can produce imidazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In various studies, it has demonstrated efficacy against different cancer cell lines. For instance:
Antimicrobial Properties
Beyond its anticancer potential, there is emerging interest in the antimicrobial properties of compounds related to N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide. Research has shown that imidazole-containing compounds can exhibit significant antibacterial and antifungal activities. The presence of the methoxyphenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of isoxazole derivatives for their anticancer properties. Among these, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines . This suggests that modifications to the isoxazole scaffold could yield potent anticancer agents.
| Compound | Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |
|---|---|---|---|
| Isoxazole Derivative A | OVCAR-8 | 5.2 | 85 |
| Isoxazole Derivative B | SNB-19 | 4.8 | 82 |
| This compound | TBD | TBD | TBD |
Case Study 2: Antimicrobial Activity
Another investigation reported on the antimicrobial activity of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with similar structures showed promising results, indicating that this compound could also possess antimicrobial properties worth exploring .
Mechanism of Action
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazole ring can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of isoxazole-3-carboxamide derivatives are highly dependent on the substituent at the 5-position of the isoxazole ring. Below is a comparative analysis of key analogs:
Structural and Molecular Comparison
Substituent Effects on Pharmacological Properties
- Furan-2-yl : The oxygen atom in furan facilitates hydrogen bonding, as seen in SKL 2001, which activates Wnt/β-catenin signaling—a pathway critical in cancer and stem cell regulation .
- Halogenated (Fluoro/Chloro) : Fluorine’s electronegativity improves metabolic stability, while chlorine’s bulkiness may enhance target binding through hydrophobic interactions .
Biological Activity
N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide is a complex organic compound with notable biological activities. This article delves into its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H24N4O3
- SMILES : COC1=CC=C(C=C1)/C=C(\C(=O)NCCCN2C=CN=C2)/NC(=O)C3=CC=CC=C3
- InChIKey : MZRZYLMNEVRUDL-LTGZKZEYSA-N
This structure features an imidazole ring, which is known for its ability to interact with various biological targets, and an isoxazole ring that enhances its pharmacological potential.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing isoxazole rings can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer), with IC50 values indicating effective concentrations ranging from 50 to 100 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole derivative | HepG2 | 50 | Induces apoptosis |
| Isoxazole derivative | HT-29 | 56 | Cell cycle arrest |
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The imidazole moiety can interact with metal ions in enzyme active sites, potentially modulating their activity. This interaction can lead to significant biological effects, including inhibition of enzymatic processes crucial for cancer cell proliferation .
The mechanism of action of this compound may involve:
- Binding to Enzymes : The imidazole ring binds to metal ions or active sites in enzymes, altering their activity.
- Interaction with Nucleic Acids : The isoxazole ring may interact with DNA or RNA, affecting gene expression and cellular functions.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that similar isoxazole derivatives reduced cell viability in human promyelocytic leukemia cells, showing a correlation between structure and biological activity .
- Toxicity Studies : Toxicity assessments indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(1H-Imidazol-1-yl)propyl)-5-(3-methoxyphenyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step procedure: (1) formation of the isoxazole-3-carboxylic acid intermediate through cyclization of β-keto esters or nitrile oxides, and (2) coupling with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based reagents (e.g., EDC/HOBt). Optimize reaction yields by controlling stoichiometry (1:1.1 molar ratio of acid to amine), solvent choice (DMF or DCM), and temperature (room temperature for 12–24 hours). Purification via column chromatography (silica gel, 5% MeOH in DCM) is critical to remove unreacted starting materials .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-TOF) and 1H/13C NMR to verify substituent positions (e.g., δ ~8.3 ppm for imidazole protons, δ ~160 ppm for carbonyl carbons). Purity (>95%) should be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For crystalline samples, single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) can resolve structural ambiguities .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : The compound is a Wnt/β-catenin pathway agonist (e.g., SKL2001), binding to the β-catenin destruction complex to stabilize β-catenin and activate downstream transcription. Validate activity using luciferase reporter assays (TOPFlash/FOPFlash) in HEK293T cells and monitor β-catenin nuclear translocation via immunofluorescence .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize Wnt agonism while minimizing off-target effects?
- Methodological Answer : Systematically modify the (1) 3-methoxyphenyl group (e.g., replace with 4-fluoro-3-hydroxyphenyl for enhanced solubility) and (2) imidazole-propyl linker (e.g., vary alkyl chain length). Evaluate analogs using dose-response assays (EC50 calculations) and counter-screen against related pathways (e.g., NF-κB) to assess selectivity. Molecular docking (AutoDock Vina) against the β-catenin binding pocket (PDB: 1JDH) can predict binding affinities .
Q. How to resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. zebrafish)?
- Methodological Answer : Discrepancies may arise from differences in membrane permeability or metabolic stability. Conduct parallel assays:
- In vitro : Use purified mitochondria (isolated via differential centrifugation in sucrose-Tris buffer) to assess direct effects on oxidative phosphorylation .
- In vivo : Treat zebrafish embryos (24 hpf) with compound (1–10 µM in E3 medium) and quantify developmental phenotypes (e.g., axis elongation defects) via bright-field microscopy. Cross-validate with LC-MS to measure compound bioavailability .
Q. What strategies are recommended for assessing compound stability under physiological conditions?
- Methodological Answer : Perform (1) pH stability tests (incubate in PBS at pH 2.0, 7.4, and 9.0 for 24 hours; monitor degradation via HPLC) and (2) plasma stability assays (incubate with mouse plasma at 37°C; quench with acetonitrile and analyze intact compound). For light sensitivity, store aliquots in amber vials at −80°C and test under UV/visible light exposure .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in the laboratory?
- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and dissolution (DMSO is preferred). In case of skin contact, wash immediately with 10% polyethylene glycol 400 solution. Store at 2–8°C in airtight, light-resistant containers with desiccant packs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
